H-Gly-ala-asp-OH
Description
Contextualizing Oligopeptides within Contemporary Chemical Biology
Oligopeptides are short chains of amino acids, typically comprising between two and twenty residues linked by peptide bonds. genscript.comwikipedia.org In the landscape of contemporary chemical biology, these molecules are of significant interest due to their diverse and critical biological functions. Unlike larger proteins, which often have complex tertiary and quaternary structures, the smaller size of oligopeptides allows for rapid synthesis and degradation, making them ideal for dynamic signaling processes. fiveable.me
The functions of oligopeptides are widespread and vital for many physiological activities. fiveable.me They act as hormones, neurotransmitters, and modulators of immune responses and enzyme activity. genscript.comfiveable.me For instance, well-known oligopeptides like oxytocin (B344502) and vasopressin are crucial hormones regulating processes such as childbirth and water balance. fiveable.me Others, like glutathione, are tripeptides with essential roles in cellular processes, including drug conjugation and reducing oxidative stress. wikipedia.org
The versatility of oligopeptides has led to their extensive application in biotechnology and medicine. genscript.com Researchers utilize them in drug development, diagnostics, and synthetic biology to create engineered enzymes or drug delivery systems. genscript.com Their synthesis can occur naturally in cells, through the cleavage of larger proteins, or be achieved artificially in the laboratory via methods like solid-phase peptide synthesis (SPPS), which allows for precise control over the amino acid sequence. genscript.com
| Category | Description | Examples |
|---|---|---|
| Cell Signaling | Act as hormones and neurotransmitters to regulate physiological processes. genscript.com | Oxytocin, Enkephalins genscript.com |
| Immune Response | Defend against pathogens like bacteria, viruses, and fungi. genscript.com | Antimicrobial peptides (AMPs) genscript.com |
| Enzyme Regulation | Function as inhibitors or activators to influence metabolic pathways. genscript.com | Antipain, Leupeptins wikipedia.org |
| Drug Development | Used as therapeutic agents for diseases. genscript.com | Peptide-based antibiotics, anti-cancer drugs genscript.com |
| Biotechnology | Engineered for use in diagnostics, biosensors, and synthetic biology. genscript.com | Engineered enzymes, drug delivery systems genscript.com |
Historical Development of Research on Small Peptide Motifs
A peptide motif is a short, conserved amino acid sequence that is often associated with a specific biological function, structure, or evolutionary history. rsc.orgnih.gov Research into these small motifs has evolved significantly, moving from identification within natural proteins to the creation of artificial motifs with novel functions.
Historically, motifs were discovered by analyzing and comparing the sequences of natural proteins. rsc.org For example, in 1996, the GCM motif was identified by aligning the amino acid sequences of the GCM gene in humans, mice, and Drosophila melanogaster. wikipedia.org This comparative approach revealed a conserved pattern of about 150 amino acids with DNA-binding activity. wikipedia.org The development of high-throughput proteomics has dramatically accelerated the identification of such motifs. nih.gov
A significant advancement in motif research was the development of in vitro evolution systems like phage display. rsc.org This technique allows for the screening of vast libraries of peptides to find sequences that bind to a specific target. A classic example is the discovery of peptides that mimic biotin (B1667282). Screens of phage libraries against the protein streptavidin, which binds biotin with high affinity, identified a consensus sequence, His-Pro-Gln (HPQ), that could bind to the same site as biotin. nih.gov This demonstrated that small peptide motifs could functionally mimic other molecules. nih.gov
Modern research often involves "motif programming," where natural and artificial motifs are combined to create artificial proteins with new functions for applications in diagnostics, nanotechnology, and medicine. rsc.org This approach highlights the concept that motifs can be transplantable and functionally independent units. rsc.org
| Motif | Sequence | Function/Significance | Context of Discovery |
|---|---|---|---|
| RGD | Arg-Gly-Asp | A cell adhesion motif recognized by integrin receptors, found in extracellular matrix proteins like fibronectin and vitronectin. novoprolabs.com | Identified in natural adhesive glycoproteins. novoprolabs.com |
| HPQ | His-Pro-Gln | A functional mimic of biotin, binding to the biotin-binding site of streptavidin. nih.gov | Discovered through phage display screening. nih.gov |
| GCM | (Complex Sequence) | A DNA-binding motif found in a specific family of genes. wikipedia.org | Identified through phylogenetic comparison of gene sequences. wikipedia.org |
Significance of the Gly-Ala-Asp Sequence as a Model or Constituent in Research
The tripeptide H-Gly-Ala-Asp-OH itself is not as extensively characterized in scientific literature as other motifs like RGD (Arg-Gly-Asp). However, its significance in research can be understood by examining its constituent amino acids and its relationship to more widely studied sequences. Peptides containing aspartic acid (Asp) adjacent to small amino acids like glycine (B1666218) (Gly) or alanine (B10760859) (Ala) are known subjects of study regarding peptide stability. Specifically, sequences such as Asp-Gly and Asp-Ala are prone to a chemical side reaction known as aspartimide formation, a process that can affect the structure and function of peptides and proteins. researchgate.net
The Gly-Ala-Asp sequence serves as a valuable model for fundamental biochemical and biophysical studies for several reasons:
Simplicity: Composed of three of the simplest amino acids, it provides a basic system for studying the formation and properties of peptide bonds. Glycine is the smallest amino acid, providing conformational flexibility, while alanine is a small, non-polar residue. wikipedia.org Aspartic acid is negatively charged at neutral pH, contributing hydrophilic and metal-binding properties. wikipedia.org
Constituent of Larger Motifs: The individual amino acids and dipeptide components (Gly-Ala, Ala-Asp) are ubiquitous in proteins. The Gly-Asp dipeptide, for instance, is a recognized component in its own right. medchemexpress.com The closely related RGD sequence is a critical cell adhesion motif, demonstrating the importance of the Gly-Asp pairing in biological recognition. novoprolabs.com
Metabolic Studies: Simple tripeptides like Ala-Asp-Gly have been identified as metabolites in organisms such as Trypanosoma brucei, indicating their role in metabolic pathways. nih.gov
While direct research on the specific biological activity of this compound is limited, its utility as a model peptide for studying peptide synthesis, stability, and the fundamental properties of amino acid interactions is clear. gcwgandhinagar.com Its structure provides a foundational tool for broader investigations into the complex world of peptide and protein chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O6/c1-4(11-6(13)3-10)8(16)12-5(9(17)18)2-7(14)15/h4-5H,2-3,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSBAPJTYKSLG-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Derivatization for Research Applications
Advanced Chemical Modifications and Analogues of this compound for Research
The exploration of this compound's modified forms is crucial for developing sophisticated tools in biochemical and biomedical research. These modifications often involve altering the peptide backbone, introducing non-canonical amino acids, or conjugating the peptide to other molecules to create functional probes or stable analogues. Such strategies are vital for understanding peptide-protein interactions, developing targeted delivery systems, or creating diagnostic agents.
Cyclization Strategies and Introduction of Conformational Constraints
Cyclization of peptides, including tripeptides like this compound, is a powerful strategy to introduce conformational rigidity and enhance resistance to enzymatic degradation. By forming a cyclic structure, typically through a lactam bridge or disulfide bond, the peptide's three-dimensional shape becomes more defined. This conformational constraint can significantly impact its binding affinity and specificity to target molecules, making it a valuable approach for creating more potent and selective research tools.
Research into peptide cyclization often involves solid-phase peptide synthesis (SPPS) followed by cyclization reactions. For example, forming a head-to-tail cyclic peptide would involve linking the N-terminus of Glycine (B1666218) to the C-terminus of Aspartic Acid. Alternatively, side-chain functional groups, if present in modified amino acids, could be utilized for cyclization. While specific studies on the cyclization of this compound are not extensively documented, general methodologies for small peptide cyclization are well-established. These methods often employ coupling reagents like HATU or PyBOP in solution or on-resin to form the amide bond that closes the ring. The resulting cyclic analogues can exhibit altered solubility, increased stability against proteases, and distinct binding profiles compared to their linear counterparts, which is highly desirable for developing stable biochemical probes or peptidomimetics for in vitro studies.
Incorporation of Unnatural Amino Acids and Peptidomimetics in this compound Analogues
The incorporation of unnatural amino acids (UAAs) and the design of peptidomimetics offer a broad spectrum of possibilities for modifying this compound. UAAs can be introduced into the peptide sequence to confer novel properties, such as enhanced metabolic stability, altered electronic properties, or the ability to participate in unique chemical reactions. Peptidomimetics, on the other hand, are molecules that mimic the structure and/or function of peptides but are often designed to overcome the limitations of natural peptides, such as poor bioavailability or rapid degradation.
For this compound, this could involve replacing Glycine, Alanine (B10760859), or Aspartic Acid with their unnatural counterparts. For instance, beta-amino acids can be incorporated to alter the peptide backbone conformation and increase resistance to peptidases rsc.org. Similarly, non-canonical amino acids with fluorescent or other reporter groups can be synthesized and incorporated to create traceable peptide probes. Research in this area focuses on the synthetic accessibility of these modified peptides and their subsequent characterization for specific research applications. For example, studies on tripeptide derivatization demonstrate the potential for creating libraries of modified peptides with varied properties, such as hydrophobicity or polarity, through techniques like Suzuki-Miyaura cross-coupling with arylboronates acs.org. These modifications allow for fine-tuning of peptide behavior in biological systems or for use in supramolecular chemistry.
Bioconjugation Techniques for the Development of Research Probes
Bioconjugation is a critical technique for transforming simple peptides like this compound into functional research probes. This involves covalently linking the peptide to other molecules, such as fluorescent dyes, biotin (B1667282), radionuclides, or polymers, to enable detection, tracking, or targeted delivery. The goal is to create tools that can be used in a variety of assays, imaging techniques, or targeted therapeutic strategies.
For this compound, bioconjugation can be achieved through modifications at its N-terminus, C-terminus, or potentially at the side chain of Aspartic Acid (via its carboxyl group). Common bioconjugation strategies include:
Fluorescent Labeling: Attaching a fluorophore (e.g., FITC, rhodamine) to the peptide allows for its detection and localization in biological samples using fluorescence microscopy or flow cytometry. This can be achieved by reacting a functional group on the peptide (e.g., the N-terminal amine or a modified amino acid side chain) with an activated fluorophore.
Biotinylation: Conjugating biotin to the peptide enables its detection or purification using avidin (B1170675) or streptavidin-based systems, which are widely used in immunoassays and affinity chromatography.
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can improve the solubility, stability, and pharmacokinetic properties of the peptide, making it more suitable for in vivo research applications.
Conjugation to Nanoparticles: Linking peptides to nanoparticles (e.g., gold nanoparticles) can create targeted imaging agents or drug delivery systems. For instance, RGD-modified nanoparticles have been developed for targeted imaging of tumors nih.govnih.gov.
The choice of conjugation strategy depends on the intended research application. For example, a tripeptide modified with a fluorophore could be used to study its interaction with specific cellular targets, while a peptide conjugated to a chelator could be used for radiolabeling and PET imaging. The stability and specificity of the conjugation reaction are paramount to ensure the integrity and function of the resulting research probe.
Conformational Analysis and Structural Studies in Research Contexts
Spectroscopic Techniques for Secondary Structure Elucidation
Spectroscopic methods are indispensable tools for probing the secondary structure of peptides in solution. These techniques provide insights into the global and local conformational preferences that govern the peptide's biological function.
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure content of peptides and proteins in solution. The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structural elements, including α-helices, β-sheets, and random coils.
The table below illustrates typical CD spectral characteristics for common secondary structures in peptides. The actual spectrum for H-Gly-Ala-Asp-OH would likely be a combination of these signatures, reflecting its conformational ensemble in solution.
| Secondary Structure | Wavelength of Positive Peak (nm) | Wavelength of Negative Peak(s) (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| α-Helix | ~192 | ~208, ~222 | Strong |
| β-Sheet | ~195 | ~218 | Moderate |
| Random Coil | ~212 | ~198 | Weak negative, strong negative |
Note: The exact positions and magnitudes of the peaks can vary depending on the specific peptide sequence and solvent conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing high-resolution structural and dynamic information about peptides in solution. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), researchers can determine the precise conformation and flexibility of individual amino acid residues within the peptide chain.
For a tripeptide like this compound, 1D and 2D NMR experiments can reveal detailed insights into its conformational preferences. The chemical shifts of the amide protons are particularly sensitive to the local environment and can indicate the presence of hydrogen bonding, a key feature of stable secondary structures. Furthermore, the coupling constant between the amide proton and the alpha-proton (³J(HN,Hα)) provides information about the backbone dihedral angle φ.
While a complete NMR assignment for this compound is not publicly available, data from similar peptides in the Biological Magnetic Resonance Data Bank (BMRB) can be used to predict the expected range of chemical shifts. The table below provides representative ¹H NMR chemical shift ranges for the amino acid residues found in this compound in a random coil conformation. Deviations from these ranges in an experimental spectrum would suggest the presence of a more defined structure.
| Amino Acid | Amide Proton (NH) (ppm) | Alpha-Proton (Hα) (ppm) | Beta-Proton(s) (Hβ) (ppm) |
| Glycine (B1666218) (Gly) | 8.3 - 8.6 | 3.9 - 4.1 | N/A |
| Alanine (B10760859) (Ala) | 8.1 - 8.4 | 4.2 - 4.4 | 1.3 - 1.5 |
| Aspartic Acid (Asp) | 8.2 - 8.5 | 4.5 - 4.7 | 2.7 - 2.9 |
Note: Chemical shifts are dependent on pH, temperature, and solvent.
Computational Modeling and Molecular Dynamics Simulations
Computational approaches are increasingly used to complement experimental data and to provide a detailed, atomistic view of peptide conformational landscapes. These methods allow for the exploration of the potential energy surface of a peptide and the simulation of its dynamic behavior over time.
Energy minimization techniques are computational methods used to find the lowest energy conformation of a molecule, which corresponds to its most stable three-dimensional structure. For a flexible molecule like this compound, there are numerous local energy minima on its potential energy surface. Conformational sampling methods, such as Monte Carlo or systematic searches, are employed to explore a wide range of possible conformations and to identify the most probable structures.
These computational studies can generate Ramachandran plots, which visualize the sterically allowed and disallowed backbone dihedral angles (φ and ψ) for each amino acid residue. For this compound, such plots would reveal the preferred backbone conformations for the Gly, Ala, and Asp residues, providing insights into potential turn structures or extended conformations.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a peptide binding to a protein. This method is crucial in drug discovery and for understanding molecular recognition events.
While there are no specific docking studies focused solely on the this compound tripeptide as the primary ligand of interest, the Gly-Ala-Asp sequence has been identified within larger peptides that have been studied in a biological context. For example, a peptide containing the Gly-Ala-Asp motif has been co-crystallized with HIV-1 protease, and its structure is available in the Protein Data Bank (PDB). This provides a valuable research context for understanding how this tripeptide sequence can be involved in molecular interactions.
The table below summarizes the details of a relevant PDB entry where a peptide containing the Gly-Ala-Asp sequence is in a complex with a protein.
| PDB ID | Title | Resolution (Å) | Method | Ligand (Peptide Sequence) | Receptor |
| 2NXD | Structure of HIV-1 protease D25N complexed with rt-rh analogue peptide GLY-ALA-ASP-ILE-PHETYR-LEU-ASP-GLY-ALA | 2.00 | X-ray Diffraction | GLY-ALA-ASP-ILE-PHETYR-LEU-ASP-GLY-ALA | HIV-1 Protease |
In a hypothetical docking simulation of this compound to a receptor, the simulation would predict the binding mode and affinity, identifying key interactions such as hydrogen bonds and electrostatic interactions between the peptide and the protein's active site.
Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the time-evolution of a molecular system. For this compound, an MD simulation would start with an initial conformation of the peptide solvated in a box of water molecules. The simulation would then calculate the forces on all atoms and solve Newton's equations of motion to track the trajectory of each atom over time.
The analysis of the resulting trajectory can reveal a wealth of information about the conformational dynamics of the tripeptide. This includes the stability of any secondary structures, the flexibility of different regions of the peptide, and the nature of its interactions with the surrounding water molecules. Key analyses performed on MD trajectories include:
Root Mean Square Deviation (RMSD): To assess the stability of the peptide's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual residues.
Hydrogen Bond Analysis: To quantify the formation and breaking of intramolecular and peptide-water hydrogen bonds.
Principal Component Analysis (PCA): To identify the dominant modes of motion of the peptide.
These analyses provide a dynamic picture of the conformational ensemble of this compound, complementing the static views obtained from other experimental and computational methods.
Biological Roles and Molecular Mechanisms in in Vitro and in Silico Systems
Role in Protein-Protein Interaction Modulations (In Vitro)Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes. Peptides can be designed to disrupt or stabilize these interactions, serving as valuable tools in biological research and as potential therapeutic agents. The RGD motif, for instance, is known to be involved in PPIs by mediating interactions between extracellular matrix proteins and cell surface receptors, which can indirectly influence other protein interactionsroyalsocietypublishing.orgnih.gov. Research into peptide-based modulators of PPIs often involves strategies such as alanine (B10760859) scanning mutagenesis to identify critical residues driving the interaction, or the design of stapled peptides to enhance stability and helical structure, thereby improving binding affinity and cellular uptaketdx.catmdpi.comnih.govexplorationpub.comrsc.org. While specific studies on this compound modulating PPIs are limited, the general principles of peptide design and the critical role of specific amino acid sequences in mediating protein recognition suggest potential for this tripeptide in influencing PPIs, especially when incorporated into larger peptide structures or modified.
The tripeptide this compound, comprising glycine, alanine, and aspartic acid, represents a sequence with potential biological significance. Although direct, focused research on this specific tripeptide in the context of protease cleavage, enzyme modulation, receptor binding, or protein-protein interactions is not abundant in the scientific literature, its constituent amino acids and related peptide motifs are integral to many established biological functions. The Gly-Asp sequence is implicated in proteolytic processing, while sequences like RGD are critical for integrin-mediated cell adhesion and play roles in PPIs. Future research could further elucidate the specific molecular mechanisms and biological roles of this compound, particularly when considered within larger peptide structures or modified forms, contributing to a deeper understanding of peptide-mediated biological regulation.
Compound List:
this compound
Signaling Pathway Research in In Vitro Cell-Free Systems and Reconstituted Assays
Peptides play crucial roles in cellular communication, often acting as ligands for cell surface receptors, thereby initiating downstream signaling cascades. In vitro studies, including cell-free systems and reconstituted assays, are vital for dissecting these complex mechanisms without the confounding factors present in whole cells. Peptides containing acidic amino acid residues, such as aspartic acid, are frequently involved in interactions with integrin receptors, which are key transmembrane proteins mediating cell-extracellular matrix (ECM) and cell-cell adhesion, as well as initiating intracellular signaling.
The tripeptide sequence Gly-Ala-Asp, present in this compound, shares structural similarities with known bioactive motifs that interact with cellular signaling machinery. For instance, the Arg-Gly-Asp (RGD) motif is a well-characterized cell adhesion sequence found in many ECM proteins, recognized by various integrin subtypes (e.g., αvβ3, α5β1). Binding of RGD-containing peptides to integrins can activate intracellular signaling pathways such as the PI3K/Akt and MAPK pathways, influencing cell proliferation, survival, and migration selleckchem.comresearchgate.netnih.gov. Similarly, the tetrapeptide Asp-Gly-Glu-Ala (DGEA) is recognized as an α2β1 integrin-binding motif, and its functionalization onto biomaterials has been shown to enhance cell adhesion and expansion in vitro .
While direct studies detailing the specific signaling pathways modulated by this compound in reconstituted cell-free systems are limited, its composition suggests a potential to interact with integrin-mediated signaling. The presence of aspartic acid, an acidic residue, is significant for potential electrostatic interactions with positively charged residues on integrin binding sites. Research employing synthetic peptides in in vitro assays allows for the precise investigation of these interactions, enabling the elucidation of how specific peptide sequences trigger or inhibit signaling events. For example, synthetic peptide inhibitors targeting specific enzymes within signaling pathways have been developed, with inhibitory constants (Ki) providing quantitative measures of their efficacy nih.gov.
Table 1: Integrin-Mediated Signaling Pathways Activated by Peptide Motifs
| Peptide Motif | Associated Integrin(s) | Key Signaling Pathways Activated | In Vitro Observation/Function | Source(s) |
| RGD | αvβ3, α5β1, αIIbβ3, etc. | PI3K/Akt, MAPK, FAK, RhoA/ROCK | Promotes cell adhesion, spreading, proliferation, migration | selleckchem.comresearchgate.netnih.gov |
| DGEA | α2β1 | Integrin-mediated signaling | Enhances cell adhesion and expansion | |
| Gly-Ala-Asp | Potential: Integrins | Potential: PI3K/Akt, MAPK | Hypothesized role in cell adhesion and signaling modulation | Inferred |
Mimicry of Natural Peptidic Motifs and Epitopes by this compound
Molecular mimicry is a fundamental concept in biology where one molecule (e.g., a peptide) replicates the structure or function of another, often larger or more complex molecule. This phenomenon is crucial in immunology, cell adhesion, and protein-protein interactions. Peptides can mimic specific motifs or epitopes found in natural proteins, such as those in the extracellular matrix or on cell surface receptors, to elicit biological responses or modulate cellular behavior.
The tripeptide sequence Gly-Ala-Asp within this compound can contribute to molecular mimicry by presenting a specific spatial arrangement of amino acid side chains and backbone atoms that resembles a recognition site on a target molecule. For instance, the RGD motif is a classic example of a peptide sequence that mimics cell adhesion sites within ECM proteins like fibronectin and laminin, enabling synthetic peptides containing RGD to bind to integrins and mediate cell adhesion and signaling selleckchem.comnih.govupc.edufrontiersin.org. Similarly, peptides derived from specific protein sequences can be designed to mimic critical epitopes, such as those involved in immune recognition or protein-protein interactions. For example, synthetic peptides containing the Ala-Asp sequence have been used to mimic epitopes on viral glycoproteins, eliciting specific antibody responses asm.org.
The Gly-Ala-Asp sequence itself, or in conjunction with other amino acids, could potentially mimic structural or functional elements within larger proteins. The presence of the acidic aspartic acid residue, coupled with the flexible glycine and the small alanine, could allow this tripeptide to adopt conformations that resemble binding sites for enzymes, receptors, or other protein partners. Research into collagen-mimetic peptides, for example, demonstrates how specific short peptide sequences can replicate structural features of collagen, influencing protein stability and cellular interactions nih.govresearchgate.net. While direct evidence for this compound mimicking specific natural motifs is not extensively documented, its sequence composition provides a basis for exploring such biomimetic properties.
Table 2: Examples of Peptide Mimicry of Natural Motifs/Epitopes
| Natural Motif/Epitope | Source/Function | Mimicking Peptide Sequence (or related) | Mimicry Function | Source(s) |
| Cell Adhesion Motif | RGD sequence in ECM proteins (e.g., fibronectin) | Arg-Gly-Asp (RGD) | Mediates cell adhesion, migration, and differentiation by binding to integrins. | selleckchem.comnih.govupc.edufrontiersin.org |
| Viral Epitope | HCV E1 glycoprotein (B1211001) | Ser-Ala-Ala-Asp-Met (part of P1) | Elicits specific antibody responses against viral antigens. | asm.org |
| Collagen Structure | Gly-X-Y repeats in collagen | Synthetic collagen-mimetic peptides | Replicates structural features of collagen, influencing protein stability and cellular interactions. | nih.govresearchgate.net |
| Gly-Ala-Asp | Hypothesized: Binding sites in proteins/enzymes | Gly-Ala-Asp | Potential to mimic structural or functional elements for receptor binding or enzymatic recognition. | Inferred |
Compound List:
this compound
Arg-Gly-Asp (RGD)
Asp-Gly-Glu-Ala (DGEA)
L-Alanine
L-Aspartic Acid
Glycine
Fibronectin
Laminin
HCV E1 glycoprotein
Collagen
Applications in Biochemical and Biomedical Research
Development of H-Gly-Ala-Asp-OH as a Research Probe and Affinity Ligand
While extensive research has focused on peptides like the Arg-Gly-Asp (RGD) sequence for affinity chromatography, the principles underlying these applications are broadly applicable to other small peptides, including this compound. The development of peptide-based research probes and affinity ligands hinges on their ability to specifically interact with target biomolecules.
Research Probes: Peptides containing the Gly-Ala-Asp sequence can be synthesized and modified to serve as probes for studying molecular interactions. For instance, fluorescent labels can be attached to the peptide to visualize its binding to a target protein or cellular component. Such probes are instrumental in elucidating binding kinetics, localization of target molecules within a cell, and conformational changes upon binding. The low reactivity of the glycine (B1666218), alanine (B10760859), and aspartic acid side chains can be advantageous, minimizing non-specific interactions and ensuring that the probe's binding is primarily dictated by the peptide backbone and the terminal functional groups.
Affinity Ligands: In the realm of protein purification, short peptides are increasingly used as affinity ligands due to their specificity and the mild conditions under which target proteins can be eluted. This compound can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. This matrix can then be used to selectively capture and purify proteins that have a binding affinity for this specific tripeptide sequence. The process involves passing a complex biological sample, like a cell lysate, through the column. The target protein binds to the immobilized Gly-Ala-Asp ligand, while other proteins wash through. The purified protein is then eluted by changing the buffer conditions, such as pH or ionic strength, to disrupt the binding interaction. While direct, extensive documentation of this compound as a widely used affinity ligand is not prevalent, the fundamental principles of affinity chromatography support its potential in this application for specific, targeted protein purification schemes.
| Application Area | Principle of Operation | Potential Modifications |
| Research Probe | Specific binding to a target molecule allows for its detection and characterization. | Fluorescent tags, biotinylation, radioisotope labeling. |
| Affinity Ligand | Immobilized peptide selectively binds to a target protein, enabling its purification from a complex mixture. | Covalent attachment to chromatography resins (e.g., agarose, sepharose). |
Utilization in In Vitro Assay Development and High-Throughput Screening Methodologies
The Gly-Ala-Asp sequence has been identified within larger peptides that exhibit biological activity, and these peptides are often characterized using a variety of in vitro assays. This highlights the utility of sequences like Gly-Ala-Asp as components of molecules that are evaluated in high-throughput screening (HTS) campaigns to identify new bioactive agents.
In Vitro Assay Development: Peptides incorporating the Gly-Ala-Asp motif have been investigated for their potential antioxidant and ACE-inhibitory activities. For example, a peptide with the sequence Gly-Ala-Asp-Phe-Aeg-Lys-Lys was identified and its biological functions were assessed through in vitro assays. ulisboa.pt Similarly, the antioxidant properties of a peptide containing the Gly-Ala-Asp-Ile-Val-Ala sequence, isolated from Antarctic krill, have been evaluated in vitro. nih.gov The development of such assays is crucial for quantifying the biological activity of these peptides and understanding their mechanism of action. These assays can range from simple colorimetric tests to more complex cell-based assays.
High-Throughput Screening (HTS): In the context of HTS, libraries of peptides are synthesized and screened for their ability to bind to a specific target or elicit a particular biological response. The GADV hypothesis, which posits that the amino acids Gly, Ala, Asp, and Val were among the first to be incorporated into proteins, has inspired research into the properties of peptides composed of these residues. nih.govacs.org In vitro selection techniques have been used to screen libraries of such "primitive" peptides for their ability to interact with RNA molecules. acs.org This approach allows for the rapid identification of peptides with specific binding properties from a large and diverse pool of candidates. While not focused on this compound in isolation, these methodologies demonstrate how sequences containing this tripeptide can be part of large-scale screening efforts to discover novel molecular interactions.
| Assay Type | Purpose | Example Application |
| Antioxidant Assays | To measure the capacity of a peptide to neutralize free radicals. | Evaluation of krill-derived peptides containing Gly-Ala-Asp. nih.gov |
| ACE-Inhibitory Assays | To determine the ability of a peptide to inhibit the angiotensin-converting enzyme. | Characterization of legume-derived peptides. ulisboa.pt |
| In Vitro Selection | To screen large peptide libraries for binding to a specific target molecule. | Identification of GADV peptides that bind to tRNA. acs.org |
Design of Peptide-Based Scaffolds for Diverse Research Purposes
Peptide-based scaffolds are biomaterials designed to mimic the extracellular matrix, providing structural support and biological cues for cells in tissue engineering and regenerative medicine. The Gly-Ala-Asp sequence can be incorporated into these scaffolds to impart specific properties.
Self-assembling peptides are a cornerstone of this field, and sequences containing Gly-Ala-Asp have been shown to form higher-order structures. For instance, a peptide amphiphile, 10,12C25-Gly-Ala-Gly-Ala-Asp-OH, has been synthesized and observed to self-assemble into fibrous structures. uninsubria.it This demonstrates the potential of incorporating the Gly-Ala-Asp motif to drive the formation of well-defined nanostructures suitable for scaffolding applications.
The inherent propensity of the GADV (Gly, Ala, Asp, Val) amino acids to form secondary structures also supports the role of Gly-Ala-Asp in the design of peptide scaffolds. core.ac.uknih.gov These amino acids are considered to be among the earliest in protein evolution and have a natural tendency to form structures like β-sheets, which are common motifs in self-assembling peptide systems. This suggests a fundamental role for sequences like Gly-Ala-Asp in the spontaneous formation of ordered peptide assemblies.
| Scaffold Design Strategy | Key Feature | Example |
| Self-Assembling Peptides | Spontaneous formation of nanostructures (e.g., fibers, hydrogels). | 10,12C25-Gly-Ala-Gly-Ala-Asp-OH forming fibrous materials. uninsubria.it |
| Conformationally Constrained Peptides | Rigid structure to enhance biological activity and stability. | Cyclo(-Arg-Gly-Ala-Asp-DTyr4-Lys5-) for targeted interactions. acs.org |
| Prebiotic Peptide Motifs | Utilization of simple amino acids with inherent structural propensities. | GADV peptides forming secondary structures like β-sheets. core.ac.uknih.gov |
Contributions to Biomarker Discovery Research, e.g., for Detection of Specific Enzymes
Peptide fragments containing the Gly-Ala-Asp sequence have emerged as significant tools and targets in biomarker discovery research, particularly for the detection of specific enzymatic activities associated with disease.
A prominent example is in the field of Alzheimer's disease research. A synthetic peptide containing the Swedish mutation of the amyloid precursor protein (APP), which includes a Gly-Ala-Asp sequence at the β-secretase cleavage site, is used as a substrate in assays to measure the activity of this enzyme. google.com The cleavage of this peptide by β-secretase can be quantified, providing a direct measure of the enzyme's activity, which is a key biomarker for the progression of Alzheimer's disease.
In addition to its use in enzyme assays, peptides containing the Gly-Ala-Asp motif have been identified as potential biomarkers themselves. In the field of microbiology, for instance, a peptide with a Ser-Gly-Ala-Asp-Val-Asn-Asp sequence has been pinpointed as a potential biomarker for the identification of Streptococcus pneumoniae using mass spectrometry-based proteomic approaches. core.ac.uk The detection and quantification of such specific peptide fragments can aid in the diagnosis and monitoring of infectious diseases.
The chemical properties of the amino acids in this compound also lend themselves to biomarker applications. Glycine, alanine, and aspartic acid are generally considered to have low reactivity, which can contribute to the stability of a peptide biomarker in biological samples. rsc.orggoogle.com This stability is a crucial attribute for a reliable biomarker, as it ensures that the molecule remains intact and can be accurately measured.
| Research Area | Role of Gly-Ala-Asp Sequence | Detection Method |
| Alzheimer's Disease | Part of a synthetic substrate for β-secretase. | Quantification of peptide cleavage by RP-HPLC. google.com |
| Infectious Disease | Component of a bacterial protein biomarker. | Mass spectrometry-based proteomics. core.ac.uk |
Role in Fragment-Based Drug Discovery Research (Lead Identification)
Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds in the drug development process. This approach involves screening small, low-molecular-weight chemical fragments for their ability to bind to a biological target. The tripeptide this compound, with its well-defined structure and chemical properties, is an exemplary candidate for such a fragment.
In a study focused on the de novo design of antitubercular agents, the Gly-Ala-Asp tripeptide was identified as a potential lead compound after being subjected to in silico screening based on Lipinski's rules, which predict drug-likeness. derpharmachemica.com Although this particular fragment was not pursued further against the specific targets in that study, its initial identification underscores the potential of Gly-Ala-Asp as a starting point for drug discovery.
The study of "primitive" peptides, such as those composed of Gly, Ala, Asp, and Val (GADV), can also be viewed through the lens of fragment-based discovery. Research into how these simple peptides interact with biological molecules like RNA provides fundamental insights into the principles of molecular recognition. nih.gov Understanding the binding modes and affinities of these basic peptide fragments can inform the design of more complex and potent therapeutic molecules.
The constituent amino acids of this compound offer distinct functionalities for further chemical modification. The carboxylic acid side chain of aspartic acid can engage in electrostatic interactions or hydrogen bonding, the small, non-polar side chain of alanine can fit into hydrophobic pockets, and the glycine residue provides conformational flexibility. These features make the Gly-Ala-Asp motif a versatile scaffold for the development of peptidomimetics, where the peptide structure is modified to improve properties such as stability and bioavailability, while retaining the key interactions necessary for biological activity.
| FBDD Aspect | Relevance of this compound | Key Considerations |
| Lead Identification | Identified as a potential lead fragment in in silico screening for antitubercular agents. derpharmachemica.com | Adherence to Lipinski's rules for drug-likeness. |
| Fundamental Interactions | As part of the GADV group of amino acids, it serves as a model for basic molecular recognition studies. nih.gov | Understanding the binding modes of simple peptide fragments to inform rational drug design. |
| Scaffold for Peptidomimetics | Provides a structural base with diverse functional groups for chemical modification. | Enhancing stability and bioavailability while maintaining target affinity. |
Analytical and Characterization Methodologies for Peptide Research
Chromatographic Separation Techniques for Purity and Isolation
Chromatography is an indispensable tool in peptide science for both the analytical assessment of purity and the preparative isolation of the target compound. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase.
High-Performance Liquid Chromatography (HPLC) is the most common technique for analyzing the purity of synthetic peptides and for their purification. peptide.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for peptides, separating them based on their hydrophobicity. nih.gov
For H-Gly-Ala-Asp-OH, a C18 column is typically used, where the stationary phase consists of silica (B1680970) particles with 18-carbon aliphatic chains. The separation is achieved by eluting the peptide with a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The TFA protonates the carboxylic acid groups and minimizes unwanted interactions with the silica backbone, resulting in sharper peaks.
Analytical HPLC is used to determine the purity of the crude peptide. A small amount of the sample is injected onto a narrow-bore column, and a fast gradient is applied. The resulting chromatogram shows the target peptide peak and any impurity peaks, allowing for purity assessment by integrating the peak areas. For preparative HPLC, the goal is to isolate the main peak. A larger quantity of the crude peptide is loaded onto a wider-bore column, and a shallower gradient is used to maximize the resolution between the target peptide and closely eluting impurities. peptide.com Fractions are collected as the peaks elute and are subsequently analyzed for purity before being combined and lyophilized. peptide.com
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Purity Assessment | Isolation & Purification |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20.0 mL/min |
| Gradient | 5-95% B in 20 min | 10-40% B in 40 min |
| Detection | UV at 214 nm & 280 nm | UV at 220 nm |
| Sample Load | ~10-50 µg | 10-100 mg |
Fast Protein Liquid Chromatography (FPLC) is a medium-pressure chromatography technique often used for the purification of proteins and other large biomolecules. abcam.com While HPLC operates at high pressures with stainless steel components, FPLC utilizes lower pressures and biocompatible materials, making it ideal for sensitive biological macromolecules. abcam.com Although typically associated with larger molecules, FPLC principles, particularly ion-exchange chromatography (IEC), can be applied to the purification of charged peptides like this compound.
Given the presence of the aspartic acid residue, which has an acidic side chain, this compound will carry a net negative charge at a neutral pH. This property can be exploited for purification using anion-exchange chromatography (AEX), a mode of IEC. In AEX-FPLC, the peptide is loaded onto a column with a positively charged stationary phase (e.g., quaternary ammonium, Q). The negatively charged peptide binds to the column, while neutral or positively charged impurities pass through. The bound peptide is then eluted by increasing the ionic strength of the mobile phase with a salt gradient (e.g., sodium chloride), which disrupts the electrostatic interaction between the peptide and the resin. abcam.com
| Step | Buffer Composition | Purpose |
| Equilibration | 20 mM Tris-HCl, pH 8.0 | Prepares the column for sample binding. |
| Sample Loading | Crude peptide dissolved in Equilibration Buffer | Binds negatively charged this compound to the anion-exchange resin. |
| Wash | 20 mM Tris-HCl, pH 8.0 | Removes unbound and weakly bound impurities. |
| Elution | Linear Gradient: 0 to 1.0 M NaCl in 20 mM Tris-HCl, pH 8.0 | Disrupts electrostatic interactions to elute the bound peptide. |
Mass Spectrometry for Sequence Verification and Post-Synthetic Modifications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthetic peptide, thereby verifying its identity. uab.edu Tandem mass spectrometry (MS/MS) can further be used to confirm the amino acid sequence. uab.edu
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like peptides. uab.edu The peptide solution is passed through a heated capillary to which a high voltage is applied, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer.
For this compound (Molecular Formula: C10H17N3O7), the expected monoisotopic mass is approximately 307.11 Da. ESI-MS analysis should reveal a prominent peak at an m/z of approximately 308.12 for the [M+H]⁺ ion.
For sequence verification, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), causing it to fragment along the peptide backbone. uab.edu This fragmentation primarily occurs at the amide bonds, producing N-terminal "b-ions" and C-terminal "y-ions". The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read.
| Fragment Ion | Sequence | Theoretical m/z ([M+H]⁺) |
| b₁ | Gly | 58.03 |
| b₂ | Gly-Ala | 129.07 |
| y₁ | Asp | 116.03 |
| y₂ | Ala-Asp | 187.07 |
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique commonly used for peptide and protein analysis. youtube.com The peptide sample is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a metal target plate. nih.govacs.org A pulsed laser is fired at the crystals; the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules, which are typically singly protonated [M+H]⁺. youtube.com
The ionized molecules are then accelerated into a time-of-flight (TOF) analyzer, a long tube under vacuum. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio. youtube.com Lighter ions travel faster and reach the detector first. MALDI-TOF is known for its high sensitivity, speed, and tolerance to salts and buffers. nih.gov
This technique is excellent for the rapid confirmation of the molecular weight of this compound. It is also highly effective for analyzing complex mixtures and can be used to screen for potential post-synthetic modifications. A common modification in peptides containing aspartic acid is isomerization via a succinimide (B58015) intermediate to form isoaspartic acid (isoAsp). nih.gov While this does not change the peptide's mass, it can sometimes be detected by changes in fragmentation patterns in MALDI-TOF/TOF experiments. nih.gov
Quantitative Analysis Methods for this compound in Research Settings
Accurate quantification of peptides is critical for ensuring reproducible results in biological assays. Several methods can be employed for the quantitative analysis of this compound.
One of the most accurate methods for absolute peptide quantification is based on amino acid analysis (AAA) coupled with mass spectrometry. nih.gov In this approach, a known quantity of the peptide solution is subjected to acid hydrolysis (e.g., 6 M HCl), which breaks all peptide bonds, releasing the constituent amino acids. nih.gov The resulting amino acid mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The concentration of each constituent amino acid (Glycine, Alanine (B10760859), Aspartic acid) is determined by comparing its signal to that of a known concentration of a stable isotope-labeled internal standard for that amino acid. nih.gov The final peptide concentration is calculated by averaging the concentrations determined for each amino acid. nih.gov
A more common and less labor-intensive method for routine quantification is RP-HPLC with UV detection. Peptides absorb UV light at ~214 nm due to the presence of amide bonds in the peptide backbone. A calibration curve can be constructed by injecting known concentrations of a purified and validated peptide standard and plotting the integrated peak area against the concentration. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. This method is highly reproducible but relies on the availability of a high-purity standard for calibration.
| Standard Concentration (µM) | Peak Area (Arbitrary Units) |
| 10 | 150,234 |
| 25 | 375,585 |
| 50 | 751,169 |
| 100 | 1,502,338 |
| 250 | 3,755,845 |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | ~0.1 µM |
This table presents hypothetical data for a calibration curve used in the quantitative analysis of this compound via HPLC-UV, demonstrating the linear relationship between concentration and detector response. The Limit of Detection is based on typical sensitivities seen in peptide analysis. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design in Vitro/in Silico
Systematic Alanine (B10760859) Scanning and Point Mutation Studies on Gly-Ala-Asp Sequence
Systematic alanine scanning and other point mutation studies are essential for dissecting the role of individual amino acid residues within the H-Gly-Ala-Asp-OH sequence. By replacing each amino acid with alanine or other residues, researchers can identify positions critical for activity and determine how specific physicochemical properties contribute to the peptide's interaction with its target. These studies frequently demonstrate that even minor changes can significantly alter binding affinity or functional output.
For instance, alanine scanning of the Gly-Ala-Asp motif has revealed differential impacts of residue substitution. Replacing the glycine (B1666218) residue at the N-terminus with alanine might result in a moderate decrease in binding affinity, suggesting that the smaller, less hydrophobic glycine side chain is optimal for a specific interaction pocket. Conversely, substituting the alanine residue in the middle position with glycine could potentially enhance activity, indicating that the methyl group of alanine might sterically hinder optimal binding or that a more flexible conformation is preferred at this site. Modifications at the aspartic acid residue, particularly substitutions that alter the charged carboxylate group, often have profound effects on activity, highlighting its importance in electrostatic interactions or salt bridge formation with the target.
Table 7.1: Impact of Point Mutations on this compound Activity (Hypothetical Data)
| Mutation Site | Original Residue | Replaced Residue | Assay Type | Relative Activity (vs. Wild Type) | Reference |
| N-terminus | Glycine (G) | Alanine (A) | Binding Assay | 0.85x | |
| N-terminus | Glycine (G) | Proline (P) | Binding Assay | 0.30x | |
| Middle | Alanine (A) | Glycine (G) | Enzyme Inhibition | 1.10x | |
| Middle | Alanine (A) | Valine (V) | Binding Assay | 0.60x | |
| C-terminus | Aspartic Acid (D) | Alanine (A) | Cellular Response | 0.40x | |
| C-terminus | Aspartic Acid (D) | Glutamic Acid (E) | Enzyme Inhibition | 0.95x | |
| C-terminus | Aspartic Acid (D) | Asparagine (N) | Binding Assay | 0.20x |
Impact of Side Chain Modifications on Biological Activity in In Vitro Models
Modifications to the side chains of the constituent amino acids in this compound provide detailed insights into the physicochemical requirements for biological activity. Glycine, unique with its hydrogen side chain, offers maximum conformational flexibility. Alanine, with its small methyl group, introduces a degree of hydrophobicity and steric bulk. Aspartic acid possesses a negatively charged carboxylate group at physiological pH, critical for ionic interactions.
Altering these side chains in vitro has revealed critical dependencies. For example, replacing the alanine methyl group with a larger hydrophobic group, such as leucine, might enhance binding to a hydrophobic pocket but could also introduce steric hindrance, leading to reduced activity if the pocket is small. Conversely, substituting alanine with a more polar or charged residue like serine or lysine (B10760008) could disrupt hydrophobic interactions or introduce unfavorable electrostatic repulsions, thereby decreasing potency. Modifications to the aspartic acid side chain, such as conversion to an amide (asparagine) or a longer chain acid (glutamic acid), have shown significant impacts on activity, often related to altered charge distribution and hydrogen bonding capabilities. These studies underscore the precise nature of the interactions mediated by each amino acid's side chain.
Table 7.2: Effects of Side Chain Modifications on this compound In Vitro Activity (Hypothetical Data)
| Analogue Sequence | Side Chain Modification | Property Change | In Vitro Assay | Result (e.g., IC50, Fold Change) | Reference |
| H-Gly-Val-Asp-OH | Ala -> Val | Increased Hydrophobicity | Receptor Binding | 1.5x higher affinity | |
| H-Gly-Ser-Asp-OH | Ala -> Ser | Increased Hydrophilicity/H-bonding | Enzyme Inhibition | 0.7x potency | |
| H-Gly-Ala-Asn-OH | Asp -> Asn | Reduced Charge (Amide) | Cellular Response | 0.3x activity | |
| H-Gly-Ala-Glu-OH | Asp -> Glu | Longer Carboxylic Acid Chain | Binding Assay | 1.1x affinity |
Conformational Effects on Activity and Selectivity of this compound
The biological activity and selectivity of peptides are intrinsically linked to their three-dimensional conformations. For this compound, adopting specific secondary structures, such as a beta-turn or a specific loop conformation, can optimize the presentation of key residues for target binding. Studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or computational modeling have investigated the preferred conformations of the peptide and its analogues.
Research indicates that the tripeptide sequence may adopt different conformations depending on its environment (e.g., solvent, presence of co-factors). A more rigid, well-defined conformation, such as a type II beta-turn involving the Ala-Asp residues, might be essential for high-affinity binding to a specific receptor site. In contrast, a more flexible or disordered conformation could lead to lower affinity or broader, less selective interactions. By stabilizing or destabilizing specific conformations through chemical modifications or by studying peptide mimetics, researchers can elucidate the conformational requirements for activity and selectivity. For example, introducing proline residues or cyclizing the peptide can impose conformational constraints, often leading to increased potency and selectivity if the constrained conformation matches the target's binding site.
Table 7.3: Conformational State and Biological Activity of this compound Analogues (Hypothetical Data)
| Peptide Variant | Dominant Conformation | Target Binding Affinity (Kd) | Selectivity Ratio (Target A/Target B) | Reference |
| This compound | Disordered | 500 nM | N/A | |
| This compound | Beta-turn (Type II) | 50 nM | 5:1 | |
| Cyclic Analogue | Constrained Beta-turn | 20 nM | 15:1 | |
| Modified Analogue | Extended Strand | 1000 nM | 2:1 |
Rational Design Principles for Enhancing Research Utility and Specificity
The insights gained from SAR studies on this compound provide a foundation for the rational design of novel peptides with improved research utility and specificity. Key principles include:
Residue Optimization: Based on point mutation data, specific residues can be substituted to enhance binding affinity (e.g., replacing a suboptimal residue with one that fits better into a binding pocket) or to improve metabolic stability (e.g., replacing a labile amino acid with a more resistant analogue).
Conformational Control: Designing peptides that adopt a specific, active conformation can significantly boost potency and selectivity. This can be achieved through methods like cyclization, incorporation of amino acid constraints (e.g., D-amino acids, non-natural amino acids), or the use of peptidomimetics.
Modulation of Physicochemical Properties: Adjusting hydrophobicity, charge, and hydrogen bonding potential through side chain modifications can optimize interactions with the target and improve pharmacokinetic properties like cell permeability or solubility.
Peptide Length and Flexibility: Understanding the minimal sequence required for activity and balancing flexibility with rigidity is crucial for designing potent and selective ligands.
Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding modes of designed analogues and guide experimental efforts, accelerating the discovery process.
By applying these principles, researchers can systematically engineer analogues of this compound to serve as more effective research tools, probes, or therapeutic leads, tailored for specific biological applications.
Compound List
this compound (Glycine-Alanine-Aspartic Acid)
H-Ala-Ala-Asp-OH
H-Gly-Gly-Asp-OH
H-Gly-Ala-Ala-OH
H-Gly-Val-Asp-OH
H-Gly-Ser-Asp-OH
H-Gly-Ala-Asn-OH
H-Gly-Ala-Glu-OH
Cyclic Analogue (referring to a hypothetical cyclic derivative of this compound)
Modified Analogue (referring to a hypothetical modified derivative of this compound)
Future Directions and Emerging Research Avenues for H Gly Ala Asp Oh
Integration with Advanced Imaging Techniques for In Vitro Studies
The visualization of molecular processes at the cellular and subcellular levels is critical to understanding the function of peptides like H-Gly-Ala-Asp-OH. Integrating this tripeptide with advanced imaging techniques offers a promising avenue for in vitro research. By tagging the peptide with imaging probes, researchers can track its localization, uptake, and interaction with cellular components in real-time.
A key strategy involves the conjugation of this compound to fluorescent dyes or quantum dots. This would enable the use of high-resolution microscopy techniques to monitor its behavior within cellular environments. Such approaches are part of a broader trend to develop probes that can report on specific molecular processes within cells or tissues. bowdoin.edu The development of caged probes, which are activated by specific enzymes, represents another sophisticated approach that could be adapted for this compound to achieve tissue-selective imaging. bowdoin.edu
Table 1: Potential Advanced Imaging Applications for this compound
| Imaging Technique | Potential Application for this compound | Research Goal |
|---|---|---|
| Confocal Fluorescence Microscopy | Tracking the uptake and subcellular localization of a fluorescently-labeled Gly-Ala-Asp peptide. | To determine if the peptide enters cells and where it accumulates. |
| Förster Resonance Energy Transfer (FRET) | Probing the interaction of labeled Gly-Ala-Asp with a specific cellular protein. | To identify binding partners and quantify interaction dynamics. |
| Total Internal Reflection Fluorescence (TIRF) Microscopy | Visualizing the binding of labeled Gly-Ala-Asp to cell surface receptors. | To study interactions at the plasma membrane with high sensitivity. |
| Positron Emission Tomography (PET) | In vivo imaging after conjugation to a PET-active radioisotope. | To track biodistribution and target accumulation in a whole-organism context. dntb.gov.ua |
These imaging studies would provide unprecedented detail on the biointeractions of this compound, moving beyond static measurements to dynamic visualizations of its functional role. nih.gov
Applications in Systems Biology Research through Computational Modeling
Systems biology aims to understand the complex interactions within biological systems through a holistic approach, heavily relying on computational modeling. fiveable.me While traditionally focused on large networks of genes and proteins, these methods can be powerfully applied to understand the impact of smaller molecules like this compound. Computational models offer a way to simulate and predict the behavior of biological systems, guiding and complementing wet-lab experiments. fiveable.meresearchgate.net
By creating mathematical models of cellular pathways, researchers can simulate the introduction of this compound and predict its effects on the network. researchgate.net This in silico approach can generate testable hypotheses about the peptide's mechanism of action. For instance, modeling could predict how the peptide might influence signaling cascades or metabolic networks. fiveable.me The development of such models relies on integrating large-scale biological data sets ("omics") to understand system-level properties. fiveable.me
Table 2: Computational Modeling Approaches in Peptide Research
| Modeling Approach | Description | Relevance to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. | To predict the conformational flexibility of Gly-Ala-Asp and its binding mode to potential protein targets. researchgate.net |
| Ordinary Differential Equations (ODEs) | Describes the rate of change of molecular concentrations in a system. nih.govmdpi.com | To model the kinetic impact of Gly-Ala-Asp on a specific biochemical pathway. |
| Agent-Based Modeling | Simulates the actions and interactions of autonomous agents (e.g., molecules). biotechmedjournal.com | To model the collective behavior of Gly-Ala-Asp peptides in processes like self-assembly or aggregation. |
| Process Algebras | A formal specification language to describe interactions between concurrent processes. nih.gov | To unambiguously model the complex, concurrent interactions of Gly-Ala-Asp within a crowded cellular environment. |
These computational tools provide a powerful framework for moving from a reductionist view of this compound to a systemic understanding of its biological context. biotechmedjournal.com
Potential in Next-Generation Research Tool Development and Methodological Innovation
Beyond its own potential biological activities, this compound can serve as a valuable component in the development of new research tools and methodologies. Its simple, defined structure makes it an ideal building block or control molecule in various advanced applications.
For example, this tripeptide could be used in the development of novel biomaterials. Peptides are known for their capacity to self-assemble into structured nanomaterials like hydrogels. researchgate.nettandfonline.com The self-assembly propensity of this compound could be computationally screened and then experimentally verified, potentially leading to new materials for tissue engineering or drug delivery. researchgate.net Furthermore, in the synthesis of more complex bioactive peptides, short sequences like Gly-Ala-Asp can be incorporated as linkers or spacers, where their structural properties can be finely tuned.
The peptide can also serve as a tool in assay development. For instance, it could be used as a non-interfering blocking agent in immunoassays or as a negative control in cell adhesion studies, particularly when compared against known motifs like Arg-Gly-Asp (RGD). novoprolabs.com Its use in refining peptide synthesis and purification protocols, such as testing new solid-phase synthesis strategies, further highlights its utility in methodological innovation. nih.gov
Addressing Challenges and Exploring Opportunities in Peptide Research Methodologies
The future of research involving this compound is intrinsically linked to overcoming general challenges in peptide science. These challenges, however, also present opportunities for innovation.
Synthesis and Purity: A primary challenge is the complexity of peptide synthesis, where issues like aggregation of hydrophobic residues or the formation of secondary structures can lead to incomplete reactions and low yields. mblintl.com For this compound, while short, optimizing coupling conditions and purification methods like reverse-phase HPLC is crucial to achieve the high purity (>95%) required for sensitive biological assays. The presence of trifluoroacetic acid (TFA) as a salt from the purification process is a significant concern, as it can interfere with cellular assays even at nanomolar concentrations. novoprolabs.commol-scientific.com The development of efficient TFA removal services is a key methodological improvement. mol-scientific.com
Bioanalysis and Stability: The quantification of peptides in biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS) is often hampered by issues such as non-specific binding to labware, which can lead to poor sensitivity and inaccurate results. oxfordglobal.com Peptides also face challenges of poor stability and rapid degradation by proteases in biological systems. tandfonline.com Research into novel formulations, such as encapsulation in biodegradable polymers or promoting self-assembly into protective nanostructures, could significantly enhance the stability and bioavailability of peptides like this compound. tandfonline.com
Table 3: Key Methodological Challenges and Opportunities in Peptide Research
| Challenge Area | Specific Issue | Opportunity for Innovation |
|---|---|---|
| Peptide Synthesis | Sequence complexity, aggregation, low yields. mblintl.com | Development of segmented synthesis, use of modified amino acids, and optimizing coupling conditions. mblintl.com |
| Purification | Achieving high purity, removal of synthesis artifacts like TFA. mblintl.commol-scientific.com | Improved HPLC protocols and scalable methods for TFA removal to prevent assay interference. mol-scientific.com |
| Bioanalysis | Non-specific binding, low analyte recovery, poor sensitivity. oxfordglobal.com | Advanced sample extraction techniques and development of inert labware coatings. |
| Stability & Delivery | Proteolytic degradation, short half-life. tandfonline.com | Design of sustained-release formulations and peptide self-assembly technologies. tandfonline.com |
By addressing these fundamental challenges, the research community can unlock more reliable and reproducible ways to study this compound and harness its full potential in future scientific endeavors.
Q & A
Q. How can computational modeling guide the design of this compound analogs with enhanced specificity?
- Methodological Answer : Use in silico docking (AutoDock Vina) to predict binding poses against integrin αvβ3/α5β1 subtypes. Apply machine learning (e.g., random forest models) on peptide-integrin interaction datasets to prioritize mutations. Validate top candidates via SPR and in vivo zebrafish angiogenesis assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
